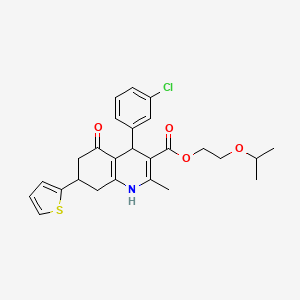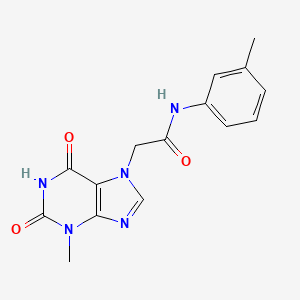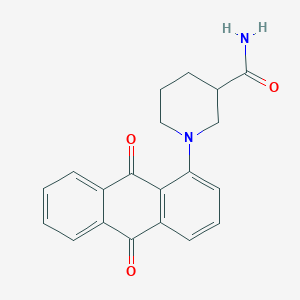![molecular formula C26H21ClF3N3O3S B11078528 2-{1-benzyl-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B11078528.png)
2-{1-benzyl-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}-N-(4-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-Benzyl-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}-N-(4-chlorophenyl)acetamide is a complex organic compound with a molecular formula of C26H21ClF3N3O3S . This compound features a unique structure that includes an imidazolidinone ring, a trifluoromethoxybenzyl group, and a chlorophenylacetamide moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-{1-benzyl-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}-N-(4-chlorophenyl)acetamide involves multiple steps, typically starting with the preparation of the imidazolidinone core. This can be achieved through the cyclization of appropriate amido-nitriles under mild conditions . . Industrial production methods would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation and Reduction: The presence of the thioxo group allows for potential redox reactions.
Substitution Reactions: The benzyl and chlorophenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Addition Reactions: The imidazolidinone ring can undergo addition reactions with suitable electrophiles or nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired transformation . Major products formed from these reactions would depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The pathways involved could include inhibition of specific enzymes or modulation of signaling pathways .
Comparison with Similar Compounds
Similar compounds include other imidazolidinone derivatives and benzyl-substituted molecules. What sets 2-{1-benzyl-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}-N-(4-chlorophenyl)acetamide apart is the presence of the trifluoromethoxy group, which can significantly influence its chemical and biological properties . Other similar compounds might include those with different substituents on the imidazolidinone ring or variations in the benzyl and chlorophenyl groups .
Properties
Molecular Formula |
C26H21ClF3N3O3S |
|---|---|
Molecular Weight |
548.0 g/mol |
IUPAC Name |
2-[1-benzyl-5-oxo-2-sulfanylidene-3-[[4-(trifluoromethoxy)phenyl]methyl]imidazolidin-4-yl]-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C26H21ClF3N3O3S/c27-19-8-10-20(11-9-19)31-23(34)14-22-24(35)33(16-17-4-2-1-3-5-17)25(37)32(22)15-18-6-12-21(13-7-18)36-26(28,29)30/h1-13,22H,14-16H2,(H,31,34) |
InChI Key |
RAVJMXJMQQSOFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(N(C2=S)CC3=CC=C(C=C3)OC(F)(F)F)CC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![11-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11078467.png)
![methyl 3-(5-{(E)-[1-(3,4-dimethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11078471.png)
![ethyl 1-(4-butylphenyl)-4-[(4-butylphenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B11078511.png)
![Ethyl 4-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-1-yl)benzoate](/img/structure/B11078514.png)
![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3-nitrobenzamide](/img/structure/B11078522.png)

![Methyl 4-[({1-(4-methoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11078539.png)
![1-[(E)-phenyldiazenyl]-1-(trimorpholin-4-yl-lambda~5~-phosphanylidene)propan-2-one](/img/structure/B11078546.png)
![1-{3-[5-{2-[(4-Ethoxyphenyl)amino]-2-oxoethyl}-4-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide](/img/structure/B11078553.png)
![2-{[5-(2,4-dichlorophenyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11078558.png)
